Cas no 2228128-45-6 (2-amino-3-(5-bromo-2-methylphenyl)-3-hydroxypropanoic acid)

2-amino-3-(5-bromo-2-methylphenyl)-3-hydroxypropanoic acid 化学的及び物理的性質
名前と識別子
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- 2-amino-3-(5-bromo-2-methylphenyl)-3-hydroxypropanoic acid
- 2228128-45-6
- EN300-1909407
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- インチ: 1S/C10H12BrNO3/c1-5-2-3-6(11)4-7(5)9(13)8(12)10(14)15/h2-4,8-9,13H,12H2,1H3,(H,14,15)
- InChIKey: OWUFVVQJDGNMPE-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(C)=C(C=1)C(C(C(=O)O)N)O
計算された属性
- せいみつぶんしりょう: 273.00006g/mol
- どういたいしつりょう: 273.00006g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 237
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.5
- トポロジー分子極性表面積: 83.6Ų
2-amino-3-(5-bromo-2-methylphenyl)-3-hydroxypropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1909407-5.0g |
2-amino-3-(5-bromo-2-methylphenyl)-3-hydroxypropanoic acid |
2228128-45-6 | 5g |
$3396.0 | 2023-06-01 | ||
Enamine | EN300-1909407-0.1g |
2-amino-3-(5-bromo-2-methylphenyl)-3-hydroxypropanoic acid |
2228128-45-6 | 0.1g |
$678.0 | 2023-09-18 | ||
Enamine | EN300-1909407-1g |
2-amino-3-(5-bromo-2-methylphenyl)-3-hydroxypropanoic acid |
2228128-45-6 | 1g |
$770.0 | 2023-09-18 | ||
Enamine | EN300-1909407-5g |
2-amino-3-(5-bromo-2-methylphenyl)-3-hydroxypropanoic acid |
2228128-45-6 | 5g |
$2235.0 | 2023-09-18 | ||
Enamine | EN300-1909407-0.5g |
2-amino-3-(5-bromo-2-methylphenyl)-3-hydroxypropanoic acid |
2228128-45-6 | 0.5g |
$739.0 | 2023-09-18 | ||
Enamine | EN300-1909407-0.25g |
2-amino-3-(5-bromo-2-methylphenyl)-3-hydroxypropanoic acid |
2228128-45-6 | 0.25g |
$708.0 | 2023-09-18 | ||
Enamine | EN300-1909407-10g |
2-amino-3-(5-bromo-2-methylphenyl)-3-hydroxypropanoic acid |
2228128-45-6 | 10g |
$3315.0 | 2023-09-18 | ||
Enamine | EN300-1909407-1.0g |
2-amino-3-(5-bromo-2-methylphenyl)-3-hydroxypropanoic acid |
2228128-45-6 | 1g |
$1172.0 | 2023-06-01 | ||
Enamine | EN300-1909407-0.05g |
2-amino-3-(5-bromo-2-methylphenyl)-3-hydroxypropanoic acid |
2228128-45-6 | 0.05g |
$647.0 | 2023-09-18 | ||
Enamine | EN300-1909407-10.0g |
2-amino-3-(5-bromo-2-methylphenyl)-3-hydroxypropanoic acid |
2228128-45-6 | 10g |
$5037.0 | 2023-06-01 |
2-amino-3-(5-bromo-2-methylphenyl)-3-hydroxypropanoic acid 関連文献
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1. Book reviews
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
2-amino-3-(5-bromo-2-methylphenyl)-3-hydroxypropanoic acidに関する追加情報
Introduction to 2-amino-3-(5-bromo-2-methylphenyl)-3-hydroxypropanoic acid (CAS No. 2228128-45-6)
2-amino-3-(5-bromo-2-methylphenyl)-3-hydroxypropanoic acid, identified by the chemical identifier CAS No. 2228128-45-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a unique structural motif comprising an amino group, a hydroxyl group, and a brominated aromatic ring, exhibits potential applications in the development of novel therapeutic agents and biochemical probes. Its molecular architecture suggests a rich interplay of functional groups, making it a promising candidate for further exploration in medicinal chemistry.
The structural framework of 2-amino-3-(5-bromo-2-methylphenyl)-3-hydroxypropanoic acid is characterized by the presence of an α-hydroxy acid moiety conjugated with an aromatic ring substituted with bromine and a methyl group. This configuration imparts distinct chemical properties, including reactivity at both the amino and hydroxyl functional sites, as well as electronic effects arising from the brominated aromatic component. Such features make the compound a versatile intermediate in synthetic chemistry, particularly in the construction of more complex molecules.
In recent years, there has been growing interest in exploring the pharmacological potential of structurally diverse organic compounds. The presence of both amino and hydroxyl groups in 2-amino-3-(5-bromo-2-methylphenyl)-3-hydroxypropanoic acid suggests its utility in designing molecules with enhanced binding affinity to biological targets. Additionally, the brominated aromatic ring can serve as a handle for further derivatization, enabling the creation of libraries of compounds for high-throughput screening.
One of the most compelling aspects of this compound is its potential role in modulating biological pathways associated with inflammation, metabolic disorders, and neurodegenerative diseases. The α-hydroxy acid scaffold is well-known for its involvement in various biochemical processes, including amino acid metabolism and signal transduction. By incorporating a brominated aromatic group, researchers can fine-tune the pharmacokinetic properties of derivatives derived from this compound, potentially leading to improved drug candidates.
Recent advancements in computational chemistry have facilitated the virtual screening of large chemical libraries to identify promising hits for further development. The structural features of 2-amino-3-(5-bromo-2-methylphenyl)-3-hydroxypropanoic acid make it an attractive candidate for such computational studies. By leveraging machine learning algorithms and molecular docking techniques, researchers can predict binding interactions between this compound and various biological targets, thereby accelerating the drug discovery process.
The synthesis of 2-amino-3-(5-bromo-2-methylphenyl)-3-hydroxypropanoic acid presents unique challenges due to its complex structural features. However, modern synthetic methodologies have enabled more efficient and scalable production processes. Techniques such as palladium-catalyzed cross-coupling reactions and asymmetric hydrogenation have been instrumental in constructing key intermediates with high precision. These advances have not only improved yields but also enhanced the overall quality of the final product.
In addition to its pharmaceutical applications, 2-amino-3-(5-bromo-2-methylphenyl)-3-hydroxypropanoic acid holds promise in materials science and industrial chemistry. Its ability to undergo selective modifications allows for the creation of polymers and coatings with tailored properties. For instance, derivatives of this compound could be employed in the development of biodegradable materials or corrosion-resistant coatings, leveraging their unique chemical reactivity.
The growing emphasis on sustainable chemistry has also spurred interest in utilizing compounds like 2-amino-3-(5-bromo-2-methylphenyl)-3-hydroxypropanoic acid as building blocks for green chemistry initiatives. By optimizing synthetic routes to minimize waste and energy consumption, researchers can contribute to more environmentally friendly practices in chemical manufacturing. This aligns with broader efforts to develop sustainable solutions across various industries.
As research continues to uncover new applications for this compound, its significance in both academic and industrial settings is likely to increase. Collaborative efforts between chemists, biologists, and pharmacologists will be essential in harnessing its full potential. The integration of interdisciplinary approaches will not only drive innovation but also ensure that discoveries are translated into tangible benefits for society.
In conclusion,2-amino-3-(5-bromo-2-methylphenyl)-3-hydroxypropanoic acid (CAS No. 2228128-45-6) represents a fascinating subject of study with diverse applications spanning pharmaceuticals, materials science, and sustainable chemistry. Its unique structural features offer opportunities for developing novel therapeutics and advanced materials while adhering to principles of green chemistry. As our understanding of its properties evolves,so too will its role in shaping the future of chemical research and innovation.
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